1,3-Octanediol

Descripción

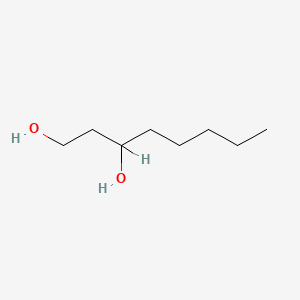

Structure

3D Structure

Propiedades

IUPAC Name |

octane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTMXCOHGKSXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865095 | |

| Record name | 1,3-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23433-05-8, 120727-18-6 | |

| Record name | 1,3-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23433-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Octanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023433058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Octanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,3-Octanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Octanediol: Discovery, Natural Occurrence, and Analysis

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

Foreword: Unveiling the Multifaceted Nature of a Simple Diol

In the vast landscape of natural products, the C8 aliphatic diol, 1,3-Octanediol, presents a compelling case study in the subtle complexities of seemingly simple molecules. While it may not command the attention of more intricate secondary metabolites, its presence in the natural world, particularly as a contributor to the aroma and flavor profiles of fruits, and its potential biological activities, warrant a closer examination. This guide provides a comprehensive technical overview of 1,3-Octanediol, from its initial discovery and synthesis to its natural origins, biosynthetic pathways, and the analytical methodologies required for its study. For the researcher, scientist, or drug development professional, this document aims to be a foundational resource, offering not just established facts, but also illuminating the causal links behind experimental choices and highlighting areas ripe for future investigation.

Physicochemical and Structural Characterization of 1,3-Octanediol

1,3-Octanediol, with the chemical formula C8H18O2, is a straight-chain aliphatic diol.[1] Its structure is characterized by an eight-carbon backbone with hydroxyl groups located at the first and third positions, rendering it a primary and a secondary alcohol.[1] This amphiphilic nature, possessing both a hydrophilic diol head and a hydrophobic octyl tail, is central to its physical properties and potential biological interactions.[1]

| Property | Value | Source |

| Molecular Formula | C8H18O2 | [1] |

| Molecular Weight | 146.23 g/mol | [2] |

| CAS Number | 23433-05-8 | [2] |

| Appearance | Colorless, viscous liquid | [3] |

| Melting Point | 68-69 °C | [2] |

| Boiling Point | 81-82 °C @ 4.5 Torr | |

| Refractive Index | 1.4554 @ 20°C | [1] |

Stereochemistry: The carbon at the 3-position is a chiral center, meaning 1,3-Octanediol exists as two enantiomers: (R)-1,3-Octanediol and (S)-1,3-Octanediol.[1] This stereoisomerism is crucial in its natural occurrence and biosynthesis, where enzymatic reactions often favor the production of a single enantiomer.

Discovery and Synthesis: A Historical Perspective

Modern synthetic routes to 1,3-Octanediol and other 1,3-diols are varied and can be tailored to achieve specific stereochemical outcomes. Common approaches include:

-

Reduction of β-hydroxy ketones: This is a straightforward method where the ketone functionality of a β-hydroxy ketone is reduced to a secondary alcohol.

-

Aldol reactions followed by reduction: The aldol reaction can be used to form the carbon skeleton, followed by reduction of the resulting β-hydroxy aldehyde or ketone.

-

Hydroboration-oxidation of allylic alcohols: This method allows for the regioselective and stereoselective introduction of a hydroxyl group.

-

Enzymatic Synthesis: Biocatalysis offers a powerful tool for the enantioselective synthesis of 1,3-diols.[1]

Caption: General synthetic routes to 1,3-diols.

Natural Occurrence of 1,3-Octanediol

1,3-Octanediol has been identified as a naturally occurring volatile compound in a variety of plant species, most notably in fruits.

In Fruits: A Key Aroma and Flavor Component

The most well-documented natural source of 1,3-Octanediol is the apple (Malus domestica). It is a significant contributor to the characteristic aroma and flavor profile of both apple fruit and apple juice.[1] Its concentration can vary depending on the apple cultivar.[7] For instance, a study of 21 Asturian apple varieties found a range of concentrations of 1,3-octanediols.[8] It is also found in pears (Pyrus species).[9] In apples, 1,3-Octanediol exists in both free and glycosidically bound forms.[7]

In Other Plants, Fungi, and Insects

While less extensively documented than in apples, the structural relative of 1,3-Octanediol, 1-octen-3-ol, is a well-known volatile compound in fungi, often referred to as "mushroom alcohol".[10] This compound acts as a self-inhibitor of germination and development in some fungal species, such as Penicillium paneum.[10] Given the close structural relationship, the presence and metabolic role of 1,3-Octanediol in fungi is an area that warrants further investigation.

In the insect world, 1-octen-3-ol is a known semiochemical, acting as an attractant for many insect species. The potential for 1,3-Octanediol to have a similar role as a semiochemical is an intriguing possibility that remains largely unexplored.

Biosynthesis of (R)-(+)-1,3-Octanediol in Stored Apples

The biosynthesis of the (R)-(+)-enantiomer of 1,3-Octanediol in stored apples has been elucidated and provides a fascinating example of fatty acid metabolism.[9] The pathway involves the β-oxidation of fatty acids, specifically linoleic and linolenic acids.[9]

The key steps in the proposed biosynthetic pathway are:

-

Lipoxygenase-mediated conversion: Linoleic or linolenic acid is converted to its hydroperoxide.

-

Chain cleavage: The hydroperoxide is cleaved to form shorter-chain aldehydes.

-

β-oxidation: The resulting octenal derivative enters the β-oxidation pathway.

-

Enoyl-CoA hydratase activity: 2-cis-Octenoyl-SCoA is hydrated by enoyl-CoA hydratase to form R-3-hydroxy-octanoyl-SCoA.[9]

-

Reduction: The thioester is then reduced to yield (R)-(+)-1,3-Octanediol.[9]

Caption: Proposed biosynthetic pathway of (R)-1,3-Octanediol.

Potential Biological Activities and Applications

The amphiphilic nature of 1,3-Octanediol suggests its potential to interact with biological membranes, a property that underpins many of its potential applications.

Antimicrobial Activity

While direct studies on the antimicrobial activity of 1,3-Octanediol are limited, related 1,2-alkanediols have demonstrated significant antibacterial activity against various bacteria, including Staphylococcus aureus. The antibacterial activity of these compounds is often dependent on their alkyl chain length. This suggests that 1,3-Octanediol may also possess antimicrobial properties that could be exploited in pharmaceutical or cosmetic formulations.

Membrane Stabilization

The ability of amphiphilic molecules to insert into and modulate the properties of lipid bilayers is a well-established phenomenon.[1][8][11] It is hypothesized that 1,3-Octanediol may act as a membrane stabilizer by inserting its hydrophobic tail into the lipid core while the hydrophilic diol headgroup interacts with the polar headgroups of the phospholipids.[1] This interaction could potentially alter membrane fluidity, permeability, and the function of membrane-bound proteins.

Flavor and Fragrance Industry

Due to its natural occurrence in fruits and its contribution to their aroma, 1,3-Octanediol is used as a flavoring agent in the food industry.[1]

Cosmetics and Personal Care

In the cosmetics industry, 1,3-Octanediol can be used as an emollient and skin-conditioning agent due to its moisturizing properties.[1]

Analytical Methodologies for the Study of 1,3-Octanediol

The accurate identification and quantification of 1,3-Octanediol in complex natural matrices require robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method.

Extraction and Isolation from Natural Sources

A common procedure for the extraction of 1,3-Octanediol from fruit matrices involves solid-phase extraction (SPE).

Experimental Protocol: Solid-Phase Extraction (SPE) of 1,3-Octanediol from Apple Juice

-

Sample Preparation: Centrifuge the apple juice to remove any solid particles.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water through the cartridge.

-

Sample Loading: Load the clarified apple juice onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove sugars and other polar compounds.

-

Elution: Elute the 1,3-Octanediol and other semi-volatile compounds from the cartridge using an appropriate organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

-

Concentration: Concentrate the eluate under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For the analysis of 1,3-diols by GC-MS, derivatization is often employed to improve their volatility and chromatographic behavior. A common derivatization strategy involves the formation of 1,3-dioxanes by reaction with an aldehyde or ketone.[8]

Experimental Protocol: GC-MS Analysis of 1,3-Octanediol via 1,3-Dioxane Derivatization [8]

-

Derivatization: To the concentrated extract, add an excess of an aldehyde (e.g., formaldehyde or acetaldehyde) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid). Heat the mixture to drive the formation of the corresponding 1,3-dioxane.

-

Extraction of Derivatives: After the reaction is complete, extract the 1,3-dioxane derivatives into a non-polar solvent such as hexane.

-

GC-MS Analysis:

-

Injector: Splitless mode.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 250 °C) to ensure good separation of the analytes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of the 1,3-dioxane derivatives will show characteristic fragmentation patterns that can be used for identification.

-

Mass Spectrometry Fragmentation: The mass spectrum of underivatized 1,3-Octanediol typically shows a weak molecular ion peak (m/z 146) due to the facile loss of water.[1] Key fragments arise from cleavage adjacent to the hydroxyl groups. The fragmentation pattern of the 1,3-dioxane derivatives will be dependent on the specific aldehyde or ketone used for derivatization but will generally show fragments corresponding to the loss of substituents from the dioxane ring.

Caption: General analytical workflow for 1,3-Octanediol.

Future Directions and Unanswered Questions

Despite our current understanding, several aspects of 1,3-Octanediol's chemistry and biology remain to be fully explored.

-

Comprehensive Natural Distribution: A systematic survey of the occurrence of 1,3-Octanediol across a wider range of plant species, as well as in fungal and insect kingdoms, is needed to fully appreciate its ecological significance.

-

Elucidation of Biological Functions: Rigorous studies are required to definitively establish the biological activities of 1,3-Octanediol, particularly its antimicrobial and membrane-modulating properties. The potential for stereospecific biological activity should also be investigated.

-

Pharmacological Potential: For drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 1,3-Octanediol, as well as its potential toxicity, is crucial for evaluating its therapeutic potential.

Conclusion

1,3-Octanediol serves as a compelling example of how a structurally simple molecule can possess a rich and varied chemistry and biology. From its contribution to the sensory experience of fruits to its potential as a bioactive agent, this humble diol offers a wealth of opportunities for further scientific inquiry. It is our hope that this technical guide will serve as a valuable resource for researchers and professionals, stimulating new investigations into the discovery, natural occurrence, and multifaceted applications of 1,3-Octanediol.

References

-

PubChem. (n.d.). Octane-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

- Rodriguez-Nogales, J. M., & Garcia, M. C. (2007). A novel method for the determination of total 1,3-octanediols in apple juice via 1,3-dioxanes by solid-phase microextraction and high-speed gas chromatography.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diols by addition and hydration. Retrieved from [Link]

-

Amrita Virtual Lab. (n.d.). Isolation of Plant Pigments by Column Chromatography (Procedure). Retrieved from [Link]

- Huang, J., & Wang, Y. (2003). Interaction of an amphiphilic peptide with a phospholipid bilayer surface by molecular dynamics simulation study. Biophysical journal, 84(2 Pt 1), 1017–1027.

-

Caithness Biotechnologies. (n.d.). Preliminary fractionation of natural compounds from plant extracts by silica gel chromatography. Retrieved from [Link]

-

LookChem. (n.d.). Cas 23433-05-8,1,3-Octanediol. Retrieved from [Link]

- Nitsch, J. P., & Nitsch, C. (1959). Separation of Plant Growth Regulating Substances on Silica Gel Columns. Plant Physiology, 34(5), 517–523.

- S. R., S., & D., M. (2018). Extraction and Isolation of Bioactive Compounds from Lantana camara Leaves by Column Chromatographic Techniques. International Journal for Research in Applied Science & Engineering Technology, 6(4), 2321–9653.

- Sharma, P., & Sharma, R. (2017). Extraction Method and Isolation of Phytoconstituents from the Chloroform Extract of Plant Solanum Nigrum L. By Colunm Chromatogr. International Journal of Advanced Research in Innovative Ideas in Technology, 3(4), 2454-132X.

- Mang, C., et al. (2012). Novel 1,3-dioxanes from apple juice and cider. Journal of agricultural and food chemistry, 60(1), 253-260.

-

Bruker. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. ResearchGate. Retrieved from [Link]

- An, L., et al. (1995). Interaction of a synthetic amphiphilic polypeptide and lipids in a bilayer structure. Biochemistry, 34(48), 15813–15821.

- Berger, R. G., Drawert, F., & Kollmannsberger, H. (1999). Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. Lipids, 34(6), 617-625.

- Al-abedi, H.F. (2023). GC-MS Analysis of The Compounds Produced from Two Species of Penicillium. Basrah Journal of Veterinary Research, 22(1), 29-41.

- Chen, K., Richter, J. M., & Baran, P. S. (2008). Synthesis of 1,3-Diols via Controlled, Radical-Mediated C-H Functionalization. Journal of the American Chemical Society, 130(23), 7247–7249.

- Yilmaz, M., & Ince, M. (2020). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 5(29), 18055–18066.

- Camel, V. (2000). Extraction of Semivolatile Organic Compounds from Solid Matrices. Analytica Chimica Acta, 420(1), 1-20.

- Nanda, S., et al. (2006). Stereoselective Synthesis of 1,3-Diols. Chemistry–A European Journal, 12(23), 5936-5949.

- Rodriguez, A. D., et al. (2021).

- Jadhav, V. R., & Yudin, A. K. (2016). Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries. The Journal of organic chemistry, 81(19), 8854–8863.

-

Wikipedia. (2023, October 27). Fragmentation (mass spectrometry). Retrieved from [Link]

- Fierascu, R. C., et al. (2023). Characterization of Volatile Organic Compounds Released by Penicillium expansum and Penicillium polonicum. Journal of Fungi, 9(1), 101.

- Al-abedi, H.F. (2023). GC-MS Analysis of The Compounds Produced from Two Species of Penicillium. Basrah Journal of Veterinary Research, 22(1), 29-41.

- Lightner, D. A., & Chang, T. C. (1973). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 38(12), 2227–2232.

-

Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. Retrieved from [Link]

- Okeke, C. A., et al. (2019). Volatile 1-octen-3-ol increases patulin production by Penicillium expansum on a patulin-suppressing medium. Mycotoxin research, 35(4), 329–340.

- Lee, H., et al. (2002). Process for preparing 1,3-alkanediol from epoxide derivative. U.S.

- Nanda, S., & Bode, J. W. (2006). Synthesis of 1,3-Diols by O-Nucleophile Additions to Activated Alkenes. CHIMIA International Journal for Chemistry, 60(7), 421-424.

- Abraham, R. J., & Reid, M. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Magnetic resonance in chemistry : MRC, 51(10), 601–613.

-

Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by hydroxylation. Retrieved from [Link]

- Chitarra, G. S., et al. (2004). Germination of penicillium paneum Conidia is regulated by 1-octen-3-ol, a volatile self-inhibitor. Applied and environmental microbiology, 70(5), 2823–2829.

- de la Cruz, S. N. S., et al. (2021). Conventional and emerging techniques for extraction of bioactive compounds from fruit waste. Food Science and Technology, 42, e68221.

- de la Cruz, S. N. S., et al. (2021). Conventional and emerging techniques for extraction of bioactive compounds from fruit waste. Food Science and Technology, 42, e68221.

- Yang, M., & Gancarz, D. (2013). Microextraction techniques for the determination of volatile and semivolatile organic compounds from plants: A review.

-

A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]

-

Sulaiman, S. F., & Ishak, W. R. W. (2014). Experimental protocol for choosing the best extraction conditions for determination of TPC and AA in the matured and immatured banana peels. ResearchGate. Retrieved from [Link]

- Kavvadias, D., et al. (1999). Novel 1,3-Dioxanes from Apple Juice and Cider. Journal of Agricultural and Food Chemistry, 47(12), 5178-5183.

- Røen, D., et al. (2021).

- Tan, J. B. L., et al. (2020). A Comparative Investigation on Phenolic Composition, Characterization and Antioxidant Potentials of Five Different Australian Grown Pear Varieties. Foods, 9(12), 1837.

- Adami, A., et al. (2016). Selected Quantitative Parameters Comparison of Apples from Bio- and Conventional Production. Athens Journal of Sciences, 3(3), 209-220.

- Reddy, P. V., & Gotor-Fernández, V. (2017). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology, 7(19), 4254-4275.

- Li, M., et al. (2022). Types and contents of VOCs in eight pear varieties during shelf life. Food Chemistry, 373, 131413.

-

Lee, C. Y. (2000). Common Nutrients and Nutraceutical Quality of Apples. New York State Horticultural Society. Retrieved from [Link]

-

Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Sun-Waterhouse, D., et al. (2021). Phenolic Profiling of Five Different Australian Grown Apples. Foods, 10(2), 435.

-

Stemilt Growers. (2021, September 13). The Differences in Pear Varieties. Retrieved from [Link]

Sources

- 1. Partition of amphiphilic molecules to lipid bilayers by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Amphiphilic drug interactions with model cellular membranes are influenced by lipid chain-melting temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Germination of penicillium paneum Conidia is regulated by 1-octen-3-ol, a volatile self-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction of an amphiphilic peptide with a phospholipid bilayer surface by molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of 1,3-Octanediol in plants

An In-depth Technical Guide to the Putative Biosynthesis of 1,3-Octanediol in Plants

Abstract

1,3-Octanediol is a C8 volatile organic compound (VOC) identified in various plant species, contributing to their aroma profiles and potentially playing a role in plant defense and communication. While a dedicated and fully elucidated biosynthetic pathway for 1,3-octanediol has yet to be definitively established in the scientific literature, substantial evidence points to its origin within the broader lipoxygenase (LOX) pathway, a central hub for the metabolism of polyunsaturated fatty acids (PUFAs). This guide synthesizes the current understanding of C8 volatile biosynthesis to propose a scientifically grounded, putative pathway for 1,3-octanediol formation. We will detail the key enzymatic steps, from precursor fatty acids to the final diol, and provide comprehensive, step-by-step experimental protocols for researchers aiming to validate and characterize this pathway. This document is intended for researchers, scientists, and drug development professionals interested in plant secondary metabolism and natural product biosynthesis.

Introduction to 1,3-Octanediol and the Oxylipin Pathway

1,3-Octanediol is a chiral diol that has been identified as a volatile component in a range of plants, including certain mushroom species where related C8 compounds are well-known "mushroom alcohols". These C8 compounds are significant not only for their contribution to flavor and fragrance but also for their potential antimicrobial and signaling functions.

The biosynthesis of C8 volatiles in plants is intrinsically linked to the oxylipin or lipoxygenase (LOX) pathway . This pathway is a cornerstone of plant defense and development, converting PUFAs like linoleic acid and α-linolenic acid into a vast array of biologically active compounds known as oxylipins. The initial and rate-limiting step is the dioxygenation of a PUFA, catalyzed by a lipoxygenase (LOX) enzyme, to produce an unstable hydroperoxy fatty acid. These hydroperoxides are then channeled into various sub-pathways, leading to the formation of jasmonates, green leaf volatiles, and other defense-related molecules. It is within this metabolic framework that the formation of 1,3-octanediol is hypothesized to occur.

A Putative Biosynthetic Pathway for 1,3-Octanediol

Based on the established biochemistry of the LOX pathway and the known structures of related C8 compounds, we can propose a multi-step enzymatic cascade leading to 1,3-octanediol. The pathway likely initiates from linoleic acid, a common C18:2 fatty acid in plants.

Step 1: Hydroperoxidation of Linoleic Acid

The pathway begins with the stereospecific incorporation of molecular oxygen into linoleic acid, catalyzed by a LOX enzyme. In plants, LOX enzymes can be broadly categorized by their positional specificity of oxygenation on the fatty acid backbone, primarily at the C9 or C13 position. For the generation of C8 compounds, the involvement of 9-lipoxygenase (9-LOX) is often implicated, producing 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPOD).

Step 2: Cleavage of the Hydroperoxide

The unstable 9-HPOD intermediate is then cleaved by a hydroperoxide lyase (HPL) , a specialized cytochrome P450 enzyme (CYP74 family). The cleavage of 9-HPOD yields two fragments: a C9 aldehyde, 9-oxononanoic acid, and a C9 ω-oxo acid. However, for the formation of C8 compounds, an alternative cleavage or rearrangement is required. It is plausible that a specific HPL or a related enzyme activity catalyzes the cleavage to release an 8-carbon intermediate.

Step 3: Sequential Reduction to Form the Diol

The resulting 8-carbon intermediate, likely containing a ketone or aldehyde functional group, would then undergo a series of reductions to yield 1,3-octanediol. This is likely carried out by alcohol dehydrogenases (ADHs) or other short-chain dehydrogenases/reductases (SDRs) that utilize NADH or NADPH as a cofactor. For example, the reduction of a hypothetical 1-hydroxy-3-octanone intermediate would directly yield 1,3-octanediol. The stereochemistry of the final product would be determined by the specific reductase enzymes involved.

The diagram below illustrates this proposed pathway.

Caption: A proposed biosynthetic pathway for 1,3-octanediol starting from linoleic acid.

Methodologies for Pathway Validation

Validating the proposed pathway requires a combination of biochemical and analytical techniques. Below are two core experimental protocols designed to test the key steps of this hypothesis.

Protocol 1: In Vitro Reconstitution of the Pathway

This protocol aims to demonstrate that the candidate enzymes can catalyze the proposed reactions in a controlled environment.

Objective: To produce 1,3-octanediol in vitro using recombinant 9-LOX and a candidate reductase with linoleic acid as the substrate.

Methodology:

-

Cloning and Expression:

-

Identify candidate genes for a 9-LOX and a short-chain dehydrogenase/reductase (SDR) from a plant species known to produce 1,3-octanediol (e.g., via transcriptome analysis).

-

Clone the coding sequences into an appropriate expression vector (e.g., pET-28a for E. coli expression).

-

Transform the vectors into an expression host like E. coli BL21(DE3).

-

Induce protein expression with IPTG and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

In a reaction tube, combine 100 µM linoleic acid, the purified 9-LOX enzyme, and the purified reductase enzyme.

-

Add 200 µM NADPH as a cofactor for the reductase.

-

Incubate the reaction at 30°C for 1 hour.

-

Include control reactions omitting each enzyme and the NADPH cofactor.

-

-

Metabolite Extraction and Analysis:

-

Stop the reaction by adding an organic solvent like ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the organic and aqueous layers.

-

Collect the organic layer, which contains the lipid-soluble products.

-

Evaporate the solvent under a stream of nitrogen.

-

Derivatize the sample using a silylating agent (e.g., BSTFA) to improve the volatility of the diol.

-

Analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS) to identify 1,3-octanediol by comparing its mass spectrum and retention time to an authentic standard.

-

Data Interpretation:

| Reaction Component | Expected 1,3-Octanediol Peak Area |

| Full Reaction (All components) | > 100,000 |

| Minus 9-LOX | < 1,000 |

| Minus Reductase | < 1,000 |

| Minus NADPH | < 1,000 |

Protocol 2: Stable Isotope Labeling in Planta

This protocol uses isotopically labeled precursors to trace the flow of atoms through the metabolic pathway within living plant tissue.

Objective: To confirm that the carbon backbone of 1,3-octanediol is derived from linoleic acid in plants.

Methodology:

-

Label Administration:

-

Obtain uniformly labeled ¹³C-linoleic acid ([U-¹³C₁₈]-linoleic acid).

-

Use a plant or tissue culture system (e.g., leaf discs, cell suspension cultures).

-

Administer the labeled precursor to the plant tissue. This can be done by floating leaf discs on a solution containing the labeled fatty acid.

-

-

Incubation and Volatile Collection:

-

Incubate the plant tissue under controlled conditions (light, temperature) for a defined period (e.g., 24 hours).

-

During incubation, collect the emitted volatiles using a closed-loop stripping apparatus or a solid-phase microextraction (SPME) fiber.

-

-

GC-MS Analysis:

-

Analyze the collected volatiles by GC-MS.

-

First, identify the peak corresponding to 1,3-octanediol in unlabeled control samples.

-

In the labeled samples, examine the mass spectrum of the 1,3-octanediol peak. A successful incorporation of the label will result in a mass shift of +8, as the 8 carbons of the molecule will be ¹³C instead of ¹²C.

-

The workflow for these validation experiments is outlined below.

Caption: Experimental workflow for the validation of the proposed 1,3-octanediol pathway.

Regulation and Future Directions

The production of oxylipins, including C8 volatiles, is often tightly regulated and induced by various biotic and abiotic stresses, such as wounding, herbivory, and pathogen attack. The expression of LOX and HPL genes is known to be rapidly upregulated upon such stimuli, leading to a burst of volatile production. It is highly likely that the biosynthesis of 1,3-octanediol, if it follows this pathway, is regulated in a similar manner.

The definitive elucidation of the 1,3-octanediol biosynthetic pathway awaits the identification and characterization of the specific enzymes responsible for each step. Future research should focus on:

-

Gene Discovery: Using transcriptomics and proteomics to identify LOX, HPL, and reductase genes that are co-expressed with the production of 1,3-octanediol.

-

Biochemical Characterization: Detailed kinetic analysis of the purified enzymes to understand their substrate specificity and efficiency.

-

Genetic Approaches: Using techniques like CRISPR/Cas9 or RNAi to knock out candidate genes in plants and observing the effect on 1,3-octanediol production.

Understanding this pathway not only deepens our knowledge of plant secondary metabolism but also opens doors for the metabolic engineering of plants or microorganisms to produce 1,3-octanediol for industrial applications, such as in the fragrance, flavor, or pharmaceutical industries.

References

-

Combet, E., Henderson, J., Eastwood, D. C., & Burton, K. S. (2006). Eight-carbon volatiles in mushrooms and fungi: properties, analysis, and biosynthesis. Mycoscience, 47(6), 317-326. [Link]

-

Giri, S., et al. (2010). The C8-volatile 1-octen-3-ol as a potent and promising agent to control postharvest fungal pathogens. Journal of Agricultural and Food Chemistry, 58(13), 7602-7609. [Link]

-

Andreou, A., & Feussner, I. (2009). Lipoxygenases - Structure and reaction mechanism. Phytochemistry, 70(13-14), 1504-1510. [Link]

-

Wasternack, C., & Feussner, I. (2018). The oxylipin pathways: biochemistry and function. Annual Review of Plant Biology, 69, 363-386. [Link]

-

Hughes, R. K., et al. (2006). The hydroperoxide lyase branch of the plant oxylipin pathway. FEBS Journal, 273(10), 2125-2135. [Link]

Whitepaper: 1,3-Octanediol - A Natural Antimicrobial Defense in Malus domestica

Abstract: Post-harvest fungal diseases, primarily incited by pathogens such as Penicillium expansum and Botrytis cinerea, represent a significant threat to the global apple industry, leading to substantial economic losses. The increasing consumer demand for natural, chemical-free produce and the rise of fungicide-resistant microbial strains have catalyzed the search for endogenous plant defense compounds. This technical guide provides an in-depth analysis of (R)-(+)-octane-1,3-diol (hereafter 1,3-octanediol), a volatile organic compound (VOC) identified in apples (Malus domestica) that functions as a natural antimicrobial agent. We will explore its biosynthesis via fatty acid β-oxidation, detail its antimicrobial efficacy, propose its mechanism of action based on related lipophilic compounds, and provide comprehensive, validated protocols for its extraction, identification, and bioactivity assessment. This document is intended for researchers, food scientists, and drug development professionals engaged in the discovery and application of natural antimicrobial agents.

Introduction: The Post-Harvest Challenge and Endogenous Solutions

Apples are a globally significant fruit crop, but their journey from orchard to consumer is fraught with challenges, most notably microbial spoilage. Blue mold, caused by Penicillium expansum, and gray mold, caused by Botrytis cinerea, are two of the most devastating post-harvest diseases, capable of rendering entire shipments unmarketable.[1][2] For decades, the primary control strategy has relied on synthetic fungicides. However, this approach is increasingly scrutinized due to concerns over chemical residues in food and the emergence of resistant fungal strains.[1]

This paradigm has shifted research focus towards "built-in" defense mechanisms of the fruit itself. Plants produce a vast arsenal of secondary metabolites, including phenolic compounds and volatile organic compounds (VOCs), to defend against pathogens.[3][4][5] Among these, VOCs are of particular interest as they can exert their antimicrobial effects in the vapor phase, offering a potential biofumigant action within storage environments.[6][7] One such compound identified in apples is 1,3-octanediol, a C8-diol that has been shown to be a natural antimicrobial agent.[8] This guide elucidates the scientific foundation of 1,3-octanediol's role as a phyto-protectant in apples.

Biosynthesis of 1,3-Octanediol in Apple Tissue

Understanding the origin of a natural product is fundamental to harnessing its potential. The biosynthesis of 1,3-octanediol in apples is not a random occurrence but a specific, enzyme-driven pathway linked to lipid metabolism. Research has demonstrated that the enantiomer present in apples is the (R)-(+)-form, which is generated during storage from the degradation of fatty acids.[8]

The core pathway is the β-oxidation of linoleic acid, a common polyunsaturated fatty acid in plants.[8] This multi-step process systematically shortens the fatty acid chain, and at the C8 stage, specific enzymatic reactions lead to the formation of the diol.

Causality of the Pathway: The choice of linoleic acid as a precursor is significant. Its degradation is often initiated by lipoxygenase (LOX) enzymes in response to stress, such as wounding or pathogen attack, linking the production of this defensive compound directly to a threat stimulus.

The key steps, as elucidated by isotope labeling studies, are:

-

Initiation: Linoleic acid is converted into its hydroperoxide derivatives.

-

Chain Shortening: The fatty acid undergoes cycles of β-oxidation.

-

Key Intermediate Formation: The pathway proceeds through a 2-cis-octenoyl-SCoA intermediate.

-

Hydration: The enzyme enoyl-CoA hydratase facilitates the hydration of the double bond, producing R-3-hydroxy-octanoyl-SCoA.

-

Final Conversion: This intermediate is then converted to R-(+)-octane-1,3-diol.[8]

The following diagram illustrates this biosynthetic sequence.

Caption: Biosynthetic pathway of (R)-Octane-1,3-diol from linoleic acid in apples.

Antimicrobial Activity & Proposed Mechanism of Action

While extensive data on many plant-derived VOCs exists, specific studies quantifying the minimum inhibitory concentration (MIC) of pure 1,3-octanediol against key apple pathogens are still emerging. However, its role as an antimicrobial agent is established, and its mechanism can be inferred from the well-documented actions of structurally similar C8 compounds, such as 1-octen-3-ol, and other lipophilic antimicrobial agents.[8][9]

The primary mode of action for many lipophilic natural products is the disruption of microbial cell membranes.[10][11] These compounds preferentially partition into the lipid bilayer of the plasma membrane, leading to a cascade of detrimental effects.

Proposed Mechanism for 1,3-Octanediol:

-

Membrane Intercalation: Due to its lipophilic carbon chain, 1,3-octanediol inserts itself into the phospholipid bilayer of the fungal or bacterial cell membrane.

-

Increased Fluidity and Permeability: This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability. This compromises the membrane's function as a selective barrier.[9][10]

-

Leakage of Intracellular Components: The loss of membrane integrity leads to the leakage of essential ions (e.g., K+, H+) and small molecules (e.g., ATP, amino acids), disrupting cellular homeostasis and metabolic processes.

-

Inhibition of Membrane-Bound Proteins: The altered membrane environment can inhibit the function of critical membrane-embedded proteins, such as ATPases and transport proteins, further crippling the cell's energy production and nutrient uptake.[11]

-

Cell Death: The culmination of these disruptive events leads to the inhibition of growth (fungistatic/bacteriostatic effect) and, at higher concentrations, cell death (fungicidal/bactericidal effect).

The presence of two hydroxyl groups in 1,3-octanediol, compared to the single hydroxyl group in 1-octen-3-ol, may influence its specific interactions with the polar head groups of phospholipids, potentially modulating its activity.[9]

Caption: Proposed mechanism of action for 1,3-octanediol against microbial cells.

Quantitative Data Summary

Direct MIC/MBC values for 1,3-octanediol against apple pathogens are not widely published. However, data for the related C8 compound, 1-octen-3-ol, provides a valuable proxy for the expected potency.

| Compound | Target Organism | Test | Result (mg/mL) | Reference |

| 1-Octen-3-ol | Staphylococcus aureus | MIC | 1.0 | [9] |

| 1-Octen-3-ol | Bacillus subtilis | MIC | 1.0 | [9] |

| 1-Octen-3-ol | Escherichia coli | MIC | 2.0 | [9] |

| 1-Octen-3-ol | Fusarium tricinctum | Complete Growth Inhibition | 8.0 | [9] |

| 1-Octen-3-ol | Fusarium oxysporum | Spore Germination Inhibition | 2.0 | [9] |

This table summarizes data for a structurally related compound to provide context for the potential antimicrobial efficacy of 1,3-octanediol.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the methods used to study 1,3-octanediol must be robust, reproducible, and include appropriate controls. The following section details a comprehensive workflow from sample preparation to bioactivity assessment.

Caption: A validated workflow for the study of 1,3-octanediol from apples.

Protocol 1: Extraction and Identification via Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS

Rationale: HS-SPME is a solvent-free, sensitive, and efficient technique for extracting volatile and semi-volatile compounds from a sample matrix. It is ideal for analyzing VOCs like 1,3-octanediol in complex biological samples like apple tissue.[12] Gas Chromatography-Mass Spectrometry (GC-MS) provides both high-resolution separation (GC) and definitive identification (MS).

Methodology:

-

Sample Preparation:

-

Weigh 5.0 g of homogenized apple tissue (peel or pulp) into a 20 mL headspace vial.

-

Add 5.0 mL of a saturated NaCl solution to increase the volatility of the analytes by enhancing the matrix ionic strength.

-

Add a known concentration of an internal standard (e.g., 2-octanol) for semi-quantification.

-

Seal the vial immediately with a PTFE/silicone septum cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or water bath set to 60°C.

-

Equilibrate the sample for 15 minutes to allow volatiles to partition into the headspace.

-

Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the vial's headspace for 30 minutes under constant agitation.

-

Trustworthiness Check: The choice of fiber coating is critical. A combination fiber like DVB/CAR/PDMS is effective for trapping a broad range of analytes, including polar alcohols like 1,3-octanediol.

-

-

GC-MS Analysis:

-

Immediately insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption for 5 minutes in splitless mode.

-

GC Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 15°C/min (hold 5 min). This program effectively separates a wide range of apple volatiles.

-

MS Parameters: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-450.

-

-

Identification:

-

Identify 1,3-octanediol by comparing its retention time and mass spectrum with that of an authentic chemical standard.

-

Confirm the identification by matching the experimental mass spectrum against a reference library (e.g., NIST/Wiley).

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative measure of the lowest concentration of the agent that prevents visible microbial growth.[13]

Methodology:

-

Preparation of Inoculum:

-

Culture the target pathogen (P. expansum or B. cinerea) on Potato Dextrose Agar (PDA) for 7-10 days.

-

Harvest fungal spores by flooding the plate with sterile 0.05% Tween 80 solution and gently scraping the surface.

-

Adjust the spore suspension concentration to 1 x 10^6 spores/mL using a hemocytometer.

-

-

Microdilution Assay Setup:

-

Use a sterile 96-well microtiter plate.

-

Prepare a stock solution of pure 1,3-octanediol in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1% (v/v).

-

In the first column of wells, add 100 µL of Potato Dextrose Broth (PDB). In all other wells, add 50 µL of PDB.

-

Add 100 µL of the 1,3-octanediol stock solution to the first column, creating the highest test concentration.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate.

-

Add 50 µL of the adjusted spore suspension to each well.

-

-

Controls (Self-Validation System):

-

Positive Control: Wells containing PDB and the fungal inoculum only (should show robust growth).

-

Negative Control: Wells containing PDB only (should show no growth).

-

Solvent Control: Wells containing PDB, inoculum, and the highest concentration of the solvent (e.g., 1% DMSO) used in the assay (should show no inhibition compared to the positive control).

-

Fungicide Control: A serial dilution of a known fungicide (e.g., thiabendazole) to validate the susceptibility of the fungal strain.[13]

-

-

Incubation and Reading:

-

Seal the plate and incubate at 25°C for 48-72 hours.

-

The MIC is defined as the lowest concentration of 1,3-octanediol at which no visible fungal growth (turbidity or mycelial mats) is observed.

-

Future Perspectives and Applications

The identification of 1,3-octanediol as an endogenous antimicrobial in apples opens several avenues for research and commercial application:

-

Breeding Programs: Apple cultivars could be screened for their natural ability to produce higher levels of 1,3-octanediol, potentially leading to the development of new varieties with enhanced natural resistance to post-harvest diseases.

-

Biofumigation: As a volatile compound, 1,3-octanediol could be explored as a natural biofumigant in storage facilities to protect conventional apple varieties.

-

Synergistic Formulations: Its efficacy could be tested in combination with other natural antimicrobials found in apples, such as phenolic compounds, to identify potential synergistic interactions that could lead to more potent and broad-spectrum treatments.[3]

-

Food Preservation: Purified 1,3-octanediol could be investigated as a natural food preservative, potentially incorporated into edible coatings or active packaging materials to extend the shelf life of fresh produce.[14]

Conclusion

1,3-Octanediol represents a compelling example of the sophisticated chemical defense systems inherent in plants. Its biosynthesis is intricately linked to the fruit's stress response, and its lipophilic nature suggests a potent membrane-disruptive antimicrobial mechanism. While further research is needed to fully quantify its efficacy against a broad range of post-harvest pathogens, it stands as a promising candidate in the development of next-generation, natural strategies for food preservation. The protocols and insights provided in this guide offer a robust framework for scientists to further investigate and unlock the potential of this and other natural antimicrobial agents.

References

- Lima, G., et al. (2011). In vitro and in vivo antifungal activity of natural inhibitors against Penicillium expansum. Ciência e Agrotecnologia.

- Cherrat, L., et al. (2023). Volatile organic compounds produced by some synthetic essential oils as biological fumigants against Botrytis cinerea on apples. Biological Control.

-

Caminiti, A. M., et al. (2011). Control of postharvest fungal pathogens by antifungal compounds from Penicillium expansum. Journal of Agricultural and Food Chemistry. [Link]

-

Pires, C., et al. (2023). From Apple Waste to Antimicrobial Solutions: A Review of Phenolics from PGI 'Maçã de Alcobaça' and Related Cultivars. Molecules. [Link]

-

de Oliveira, K. A. R., et al. (2015). In vitro and in vivo antifungal activity of natural inhibitors against Penicillium expansum. ResearchGate. [Link]

-

Pires, A. F., et al. (2018). Antibacterial and antioxidant properties of phenolic-rich extracts from apple (Malus domestica cv. Gala). CABI Digital Library. [Link]

-

Cherrat, L., et al. (2024). Comprehensive Analysis of Volatile Organic Compounds and Their Impact on Apple Quality Following Some Essential Oil Treatments Against Botrytis cinerea. MDPI. [Link]

-

Tahara, S., et al. (1998). Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples. Journal of the American Chemical Society. [Link]

-

Cherrat, L., et al. (2023). Volatile organic compounds produced by some synthetic essential oils as biological fumigants against Botrytis cinerea on apples. ResearchGate. [Link]

-

El Ghaouth, A., et al. (2021). Use of plant extracts for controlling Penicillium expansum-induced decay in apples. ResearchGate. [Link]

-

Neri, F., et al. (2006). Control of Penicillum expansum by plant volatile compounds. ResearchGate. [Link]

-

Cherrat, L., et al. (2023). Volatile organic compounds produced by some synthetic essential oils as biological fumigants against Botrytis cinerea on apples. Semantic Scholar. [Link]

-

Di Francesco, A., et al. (2023). Antifungal activity of volatile organic compounds from essential oils against the postharvest pathogens Botrytis cinerea, Monilinia fructicola, Monilinia fructigena, and Monilinia laxa. Frontiers in Microbiology. [Link]

-

Campbell, B. (2007). Augmenting Fungal Control in Apples with Natural Compounds. USDA National Agricultural Library. [Link]

-

Janisiewicz, W. (2004). Direct Control of Fungal Pathogens on Apples using Natural Compounds. USDA National Agricultural Library. [Link]

-

Stojkovic, D., et al. (2021). Antimicrobial Effect of Phytochemicals from Edible Plants. MDPI. [Link]

-

Sharma, R., et al. (2023). Isolation, Characterization and Antimicrobial Assessment of Apple-Derived Polyphenols with Molecular Docking Insights. Journal of Chemical Health Risks. [Link]

-

Sanchez, L., et al. (2008). A novel method for the determination of total 1,3-octanediols in apple juice via 1,3-dioxanes by solid-phase microextraction and high-speed gas chromatography. ResearchGate. [Link]

-

Ferraz, A. C. O., et al. (2024). Synergistic Interactions Between Natural Phenolic Compounds and Antibiotics Against Multidrug-Resistant K. pneumoniae: A Pooled Analysis of 216 In Vitro Tests. PubMed Central. [Link]

-

Liaudanskas, M., et al. (2014). Phenolic Composition and Antioxidant Activity of Malus domestica Leaves. ResearchGate. [Link]

-

Kavvadias, D., et al. (1999). Novel 1,3-dioxanes From Apple Juice and Cider. PubMed. [Link]

-

Koskimäki, J. J., et al. (2016). Uncovering the antifungal activities of wild apple-associated bacteria against two canker-causing fungi, Cytospora mali and C. parasitica. PubMed Central. [Link]

-

Wojdyło, A., et al. (2020). Evaluation of antimicrobial activity of Malus domestica fruit extract from Kashan area. ResearchGate. [Link]

-

Hori, T., et al. (2019). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. PubMed. [Link]

-

Li, G., et al. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. PubMed. [Link]

-

Perdones, A., et al. (2016). Essential oils as natural antimicrobials for application in edible coatings for minimally processed apple and melon: A review on antimicrobial activity and characteristics of food models. ResearchGate. [Link]

-

Espinel, N. Z., et al. (2023). Comparison of Preservatives for the Prevention of Microbial Spoilage of Apple Pomace During Storage. MDPI. [Link]

-

Zhu, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology. [Link]

-

Trombetta, D., et al. (2005). Mechanisms of Antibacterial Action of Three Monoterpenes. Antimicrobial Agents and Chemotherapy. [Link]

-

Al-Gabr, H. M., et al. (2014). Molecular identification of isolated fungi from stored apples in Riyadh, Saudi Arabia. Saudi Journal of Biological Sciences. [Link]

-

Shirinabadi, F., et al. (2022). Antimicrobial effect of hydro-alcoholic extract of apple with and without zinc oxide nanoparticles on Streptococcus Mutans. PubMed Central. [Link]

-

Shepherd, F. W., et al. (1986). Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol). PubMed Central. [Link]

-

Bhebhe, M., et al. (2021). Apples and Apple By-Products: Antioxidant Properties and Food Applications. PubMed Central. [Link]

-

Schläger, S., & Driller, R. (2019). The Chemical Logic of Plant Natural Product Biosynthesis. PubMed Central. [Link]

-

Wijesinghe, G. K., et al. (2023). Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review. Molecules. [Link]

-

Mikhael, M., et al. (2021). Distribution and Role of Oct-1-en-3-ol in Marine Algae. MDPI. [Link]

-

Doleyres, Y., et al. (2005). Biosynthesis of 1,3-propanediol from glycerol with Lactobacillus reuteri: Effect of operating variables. ResearchGate. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. [PDF] Volatile organic compounds produced by some synthetic essential oils as biological fumigants against Botrytis cinerea on apples | Semantic Scholar [semanticscholar.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 1,3-Octanediol: Structural Elucidation and Data Interpretation

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Octanediol, a chiral diol with applications in organic synthesis and as a potential bioactive molecule.[1] We present a comprehensive examination of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering not only the spectral data but also the rationale behind the experimental choices and a thorough interpretation of the results to confirm the molecular structure. The protocols for data acquisition are detailed to ensure reproducibility and adherence to rigorous scientific standards.

Introduction

1,3-Octanediol (C₈H₁₈O₂) is a long-chain diol whose structural characterization is fundamental to understanding its chemical properties and potential applications.[2][3][4] Spectroscopic techniques are indispensable tools for elucidating the precise arrangement of atoms and functional groups within a molecule. This guide will systematically explore the spectral signature of 1,3-Octanediol using four key analytical methods: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide a detailed protocol, the resulting data, and an expert interpretation, collectively offering a complete structural confirmation of the molecule.

Molecular Structure of 1,3-Octanediol

Caption: Molecular structure of 1,3-Octanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 1,3-Octanediol, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: A 5-10 mg sample of 1,3-Octanediol was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).[5]

-

Instrumentation: The spectrum was acquired on a 500 MHz NMR spectrometer.[6]

-

Data Acquisition: A standard proton experiment was run with 16 scans.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8-4.0 | Multiplet | 1H | CH(OH) |

| ~3.5-4.0 | Broad Singlet | 2H | -OH |

| ~1.2-1.6 | Multiplet | 10H | -CH₂- (chain) |

| ~0.9 | Triplet | 3H | -CH₃ |

Interpretation:

The ¹H NMR spectrum of 1,3-Octanediol is consistent with its aliphatic diol structure. The hydroxyl protons appear as a broad singlet in the 3.5-4.0 ppm range, a characteristic feature of alcohols where the exact chemical shift is concentration-dependent due to hydrogen bonding.[7] The proton on the secondary alcohol carbon (-CH-OH) is observed as a multiplet around 3.8-4.0 ppm.[7] The protons on the carbon bearing the primary alcohol and the adjacent methylene protons also fall within this downfield region due to the deshielding effect of the electronegative oxygen atoms.[8] The overlapping multiplets between 1.2 and 1.6 ppm correspond to the ten protons of the five methylene groups in the alkyl chain. Finally, the terminal methyl group protons appear as a triplet at approximately 0.9 ppm, confirming the presence of a terminal ethyl group.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR was used.

-

Instrumentation: The spectrum was acquired on the same 500 MHz NMR spectrometer, operating at 125 MHz for carbon.

-

Data Acquisition: A proton-decoupled carbon experiment was run with 1024 scans.

Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~70 | -CH(OH) |

| ~62 | -CH₂(OH) |

| ~38 | -CH₂- (adjacent to CH(OH)) |

| ~32 | -CH₂- |

| ~29 | -CH₂- |

| ~25 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Interpretation:

The ¹³C NMR spectrum provides a clear carbon count and identifies the chemical environment of each carbon atom. The two carbons bonded to the hydroxyl groups are significantly deshielded, appearing at approximately 70 ppm for the secondary alcohol carbon (-CH(OH)) and 62 ppm for the primary alcohol carbon (-CH₂(OH)). The remaining methylene carbons of the alkyl chain appear in the typical aliphatic region between 22 and 38 ppm. The terminal methyl carbon is the most shielded, resonating at around 14 ppm. This data is in excellent agreement with the expected chemical shifts for a long-chain 1,3-diol.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

-

Sample Preparation: A thin film of neat 1,3-Octanediol was placed between two sodium chloride (NaCl) plates.[10] Alternatively, for an Attenuated Total Reflectance (ATR) setup, a few drops of the liquid are placed directly on the ATR crystal.[11]

-

Instrumentation: The spectrum was recorded on a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum was collected over a range of 4000-400 cm⁻¹.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300-3400 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 2950-2970 | Strong | C-H Stretch | Methyl (-CH₃) |

| 2850-2925 | Strong | C-H Stretch | Methylene (-CH₂) |

| 1350-1470 | Medium | C-H Bend | -CH₂-, -CH₃ |

| 1000-1100 | Strong | C-O Stretch | Alcohol (C-O) |

Interpretation:

The IR spectrum of 1,3-Octanediol prominently displays the characteristic absorptions of an alcohol.[12] A very strong and broad absorption band is observed in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration of hydrogen-bonded hydroxyl groups.[7] The broadness of this peak is a direct consequence of intermolecular hydrogen bonding.[7] The sharp, strong peaks in the 2850-2970 cm⁻¹ range are attributed to the C-H stretching vibrations of the methyl and methylene groups of the alkyl chain.[7] The presence of strong C-O stretching vibrations between 1000-1100 cm⁻¹ further confirms the alcohol functional groups.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

-

Sample Introduction: The sample was introduced via direct infusion or after separation by gas chromatography (GC).

-

Ionization Method: Electron Ionization (EI) at 70 eV was used.

-

Mass Analyzer: A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

Data Summary:

| m/z | Relative Intensity | Proposed Fragment |

| 146 | Low | [M]⁺ (Molecular Ion) |

| 128 | Moderate | [M-H₂O]⁺ |

| 113 | Moderate | [M-H₂O-CH₃]⁺ |

| 87 | High | [C₅H₁₁O]⁺ |

| 73 | High | [C₄H₉O]⁺ |

| 45 | High | [C₂H₅O]⁺ |

Interpretation:

The mass spectrum of 1,3-Octanediol shows a molecular ion peak ([M]⁺) at m/z 146, which corresponds to its molecular weight.[3][7] However, this peak is often of low intensity due to the facile fragmentation of alcohols.[7] A characteristic fragmentation pathway for alcohols is the loss of a water molecule (18 Da), resulting in a significant peak at m/z 128 ([M-H₂O]⁺).[7][8] Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a common fragmentation pathway for alcohols and leads to the formation of stable oxonium ions.[8][13] For 1,3-Octanediol, alpha-cleavage can result in several prominent fragments, including ions at m/z 87, 73, and 45.

Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of 1,3-Octanediol.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of 1,3-Octanediol. The NMR spectra define the carbon-hydrogen framework, the IR spectrum identifies the key alcohol functional groups, and the mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. These orthogonal analytical techniques, when used in concert, provide a high degree of confidence in the structural assignment, which is a critical foundation for any further research or development involving this compound.

References

-

PubChem. Octane-1,3-diol. Available from: [Link]

-

NIST. 1,3-Octanediol. NIST Chemistry WebBook. Available from: [Link]

-

SpectraBase. 1,3-Octanediol. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available from: [Link]

-

University of California, Los Angeles. WebSpectra: Problems in NMR and IR Spectroscopy. Available from: [Link]

-

Purdue University. Mass Spectrum Interpretation. Available from: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available from: [Link]

-

Scribd. Infrared Spectroscopy Sample Prep Guide. Available from: [Link]

-

University of Colorado Boulder. IR Spectroscopy Tutorial: Alcohols. Available from: [Link]

- Evans, D. A. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 31(49), 7099-7100.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001485). Available from: [Link]

-

ACS Publications. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Octane-1,3-diol | C8H18O2 | CID 90927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Octanediol [webbook.nist.gov]

- 4. 1,3-Octanediol [webbook.nist.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001485) [hmdb.ca]

- 7. Buy 1,3-Octanediol | 23433-05-8 [smolecule.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. perso.univ-lemans.fr [perso.univ-lemans.fr]

- 10. scribd.com [scribd.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. engineering.purdue.edu [engineering.purdue.edu]

Physical properties of 1,3-Octanediol: melting point, boiling point, density

An In-Depth Technical Guide to the Physical Properties of 1,3-Octanediol

Introduction

1,3-Octanediol (CAS No: 23433-05-8), a straight-chain aliphatic diol with the molecular formula C8H18O2, is a compound of significant interest in various scientific and industrial fields.[1] Its molecular structure features two hydroxyl (-OH) groups at the first and third positions of an octane chain, imparting both hydrophilic and hydrophobic characteristics.[1] This amphiphilic nature makes it a versatile molecule, utilized in applications ranging from cosmetics and personal care products to its function as a monomer in the synthesis of polymers like polyesters and polyurethanes.[2][3] Furthermore, its bacteriostatic and bactericidal properties make it a valuable preservative.[3] For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physical properties—melting point, boiling point, and density—is critical for its application, purification, and manipulation in experimental and industrial settings. This guide provides a detailed examination of these core properties and the methodologies for their precise determination.

Core Physical Properties of 1,3-Octanediol

The physical state and behavior of 1,3-Octanediol under various temperature and pressure conditions are defined by its melting point, boiling point, and density. The presence of two hydroxyl groups facilitates strong intermolecular hydrogen bonding, which significantly elevates its melting and boiling points compared to non-polar alkanes of similar molecular weight.[1]

A summary of these key physical constants is presented below.

| Physical Property | Value | Conditions | Source(s) |

| Melting Point | 68 - 69 °C | Standard Pressure | [1] |

| 57 - 61 °C | Standard Pressure | [3] | |

| Boiling Point | 254 - 256 °C | 760 mmHg (Atmospheric) | [4] |

| 165 - 170 °C | 25 Torr (Reduced) | [1] | |

| 81 - 82 °C | 4.5 Torr (Reduced) | [1] | |

| Density | ~0.9636 g/cm³ | Standard Conditions | [1] |

| Specific Gravity | 0.980 - 0.986 | 25 °C | [4] |

Experimental Determination of Physical Properties

Accurate determination of physical properties is paramount for compound identification and purity assessment. The following sections detail the standard, self-validating protocols for measuring the melting point, boiling point, and density of 1,3-Octanediol.

Melting Point Determination: The Capillary Method

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0 °C).[5] Impurities depress the melting point and broaden the range, making this a crucial test for purity.[5][6] The capillary method is the most common and reliable technique.

-

Sample Preparation: Place a small amount of dry 1,3-Octanediol on a clean, dry surface. If the crystals are large, gently pulverize them to a fine powder.[7][8]

-

Capillary Tube Loading: Jab the open end of a capillary tube into the powdered sample.[8]

-

Sample Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing and prevent shrinking during heating, drop the capillary tube (closed end down) several times through a long, narrow glass tube onto the benchtop.[8][9] The final packed sample height should be 2-3 mm.[8]

-

Apparatus Setup: Insert the packed capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or a Thiele tube setup).[9]

-

Heating and Observation:

-

If the approximate melting point is known (around 68 °C), heat rapidly to about 20 °C below this temperature.[8]

-

Reduce the heating rate significantly so that the temperature rises no more than 1-2 °C per minute.[8][9] This slow rate is critical to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.[7]

-

-

Data Recording: Record two temperatures:

-

The temperature at which the first droplet of liquid appears.

-

The temperature at which the entire sample has completely liquefied.

-

This range is the experimental melting point. For a pure sample, this range should be narrow.

-

Boiling Point Determination: Thiele Tube Method

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10] This property is highly dependent on pressure; therefore, recording the barometric pressure during measurement is essential. The Thiele tube method is a microscale technique ideal for determining the boiling point of small sample quantities.[11]

-

Apparatus Assembly: Attach a small glass vial (e.g., a Durham tube) to a thermometer using a small rubber band, ensuring the bottom of the vial is flush with the thermometer bulb.[11]

-

Sample Addition: Add approximately 0.5 mL of 1,3-Octanediol to the vial.

-

Capillary Insertion: Place a standard melting point capillary tube into the vial with the open end down and the sealed end up.[11]

-

Heating: Clamp the thermometer assembly in a Thiele tube filled with mineral oil, positioning the vial in the center of the main arm.[11] Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube is designed to create convection currents that ensure uniform heating of the oil bath.

-

Observation and Measurement: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[10] Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tip.[11] This indicates that the liquid's vapor has displaced all the air and is now exiting.

-

Data Recording: Remove the heat and allow the apparatus to cool slowly. The vapor inside the capillary tube will contract, and the external pressure will force the liquid into the capillary. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11][12] At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

Density Determination

Density is an intrinsic physical property defined as the mass of a substance per unit volume (ρ = m/V).[13][14] Its determination requires precise measurement of both mass and volume. As 1,3-Octanediol is a liquid at temperatures above its melting point, standard volumetric and gravimetric methods are employed.

-

Mass Measurement (Tare): Using a precise electronic balance, measure and record the mass of a clean, dry graduated cylinder (e.g., 10 mL).[15]

-

Volume Measurement: Carefully add a specific volume of liquid 1,3-Octanediol (e.g., 5-10 mL) to the graduated cylinder. To ensure accuracy, read the volume from the bottom of the meniscus.[15] Record the volume to the appropriate number of significant figures.

-

Mass Measurement (Gross): Measure and record the combined mass of the graduated cylinder and the 1,3-Octanediol sample.[15]

-

Calculation:

-

Calculate the mass of the 1,3-Octanediol by subtracting the tare mass (empty cylinder) from the gross mass (cylinder + liquid).

-

Calculate the density by dividing the mass of the sample by its measured volume.

-

-

Validation: For improved precision and to ensure the system is self-validating, repeat the procedure two more times and calculate the average density.[15] Comparing the results to literature values provides a measure of accuracy.[15] It is also crucial to record the temperature at which the measurement is made, as density is temperature-dependent.

Sources

- 1. Buy 1,3-Octanediol | 23433-05-8 [smolecule.com]

- 2. 1,3-Octanediol analytical standard 23433-05-8 [sigmaaldrich.com]

- 3. nacchemical.com [nacchemical.com]

- 4. 1,3-octane diol, 23433-05-8 [thegoodscentscompany.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. athabascau.ca [athabascau.ca]

- 7. One moment, please... [davjalandhar.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 14. kbcc.cuny.edu [kbcc.cuny.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility Characteristics of 1,3-Octanediol

This guide provides a comprehensive technical overview of the solubility of 1,3-Octanediol, a molecule of significant interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and flavorings.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its solubility profile, the underlying chemical principles, and practical methodologies for its assessment.

Introduction: The Molecular Versatility of 1,3-Octanediol

1,3-Octanediol (CAS No: 23433-05-8) is a straight-chain aliphatic diol with the molecular formula C8H18O2.[1][2] Its structure is characterized by an eight-carbon backbone with two hydroxyl (-OH) groups located at the first and third positions.[1] This unique arrangement of a primary and a secondary alcohol confers an amphiphilic nature to the molecule, allowing it to interact with both polar and non-polar environments.[1] This dual characteristic is central to its solubility behavior and its utility in diverse applications.